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Iron(III) fluoride trihydrate

Cat. No.: B7800138
M. Wt: 130.86 g/mol
InChI Key: FLZZWQDCJOMLRF-UHFFFAOYSA-K
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Description

Historical Trajectories in the Scientific Investigation of Iron(III) Fluoride (B91410) Trihydrate

The scientific investigation of iron(III) fluoride and its hydrates involves the characterization of its different structural forms, known as polymorphs. Two principal crystalline forms of the trihydrate are recognized: the α-form and the β-form. wikipedia.org Early preparative chemistry established that these polymorphs could be selectively synthesized by evaporating a hydrofluoric acid solution containing Fe³⁺ ions under different thermal conditions. The α-form crystallizes at room temperature, while the β-form is produced at temperatures above 50 °C. wikipedia.org

One of the foundational studies on the β-form was conducted in the early 1960s. Maak, Eckerlin & Rabenau first reported a series of compounds crystallizing with the β-AlF₃·3H₂O structure in 1961. iucr.org Subsequently, in 1964, G. Teufer elucidated the crystal structure of β-FeF₃·3H₂O, confirming it belonged to this structural family. iucr.org Later studies in the early 1990s revisited both the α and β polymorphs to provide more detailed characterization using techniques like ⁵⁷Fe Mössbauer spectroscopy, which allowed for a clear distinction between the two forms based on their different spectral parameters. researchgate.netacs.org These historical investigations laid the groundwork for understanding the fundamental structural chemistry of iron(III) fluoride hydrates.

Current Research Paradigms and Challenges

Contemporary research on Iron(III) fluoride trihydrate is vibrant and primarily focused on its application in advanced materials and energy storage. A significant paradigm is its use as a precursor material for creating functional nanomaterials and cathode materials for batteries. researchgate.netacs.orgacs.org

Detailed Research Findings:

Battery Technology: Iron(III) fluoride is a promising cathode material for lithium-ion batteries due to its high theoretical capacity. researchgate.netsigmaaldrich.com However, its anhydrous form often suffers from poor electrochemical performance. Research has shown that using β-FeF₃·3H₂O as a starting material can lead to the synthesis of electrochemically active anhydrous FeF₃. researchgate.netresearchgate.net A key challenge is mitigating the large volume expansion and low conductivity issues during cycling. mdpi.com One approach involves creating composites, such as embedding the material within a carbon matrix (FeF₃@C), to enhance conductivity and accommodate structural changes. mdpi.com

Materials Synthesis: Research demonstrates that FeF₃·3H₂O can be transformed into other valuable materials. For instance, α-FeF₃·3H₂O nanowires have been synthesized through a facile solution-based method and subsequently converted into porous α-Fe₂O₃ (hematite) nanowires for photoelectrochemical applications. acs.org Another significant area is the preparation of iron hydroxyfluoride with a hexagonal-tungsten-bronze (HTB) type structure, a potential cathode material, through the controlled thermal decomposition of β-FeF₃·3H₂O. researchgate.netacs.org

Catalysis: Like its anhydrous counterpart, the trihydrate is explored as a catalyst in various organic reactions, leveraging its ability to act as a fluoride ion donor or a Lewis acid. samaterials.comsamaterials.com

Industrial Process Recovery: Studies have investigated the crystallization kinetics of β-FeF₃·3H₂O from industrial pickling liquors, which are mixed acid solutions used in stainless steel finishing. researchgate.netresearchgate.net This research aims to develop methods for recovering valuable metals and acids, highlighting an environmentally relevant application. researchgate.net The slow crystallization rate of the compound, however, presents a technological challenge. diva-portal.org

A primary challenge across these fields is the precise control over the synthesis and decomposition processes to achieve desired morphologies, crystal structures, and purity, which are critical for performance. diva-portal.orgcore.ac.uk

Conceptual Frameworks for Understanding Iron(III) Fluoride Hydrates

Understanding this compound requires a conceptual framework based on its structural chemistry, polymorphism, and thermal behavior.

The fundamental structure of iron(III) fluoride hydrates varies with the degree of hydration. Besides the trihydrate (FeF₃·3H₂O), other forms such as the dihydrate (Fe₂F₅·2H₂O) and heptahydrate (Fe₂F₅·7H₂O) are known. rsc.org The trihydrate itself exists as two distinct polymorphs, α and β, which differ in their crystal structures. wikipedia.org

The β-form (β-FeF₃·3H₂O) has been described in detail. Its structure is not a simple arrangement of FeF₃ and H₂O units but consists of two distinct types of infinite, parallel chains running along the c-axis:

Chains of corner-sharing [FeF₆]ⁿ octahedra.

Chains of isolated [FeF₂(H₂O)₄]ⁿ octahedra. researchgate.netacs.org

This chain-like structure is a critical concept for understanding its properties and transformations. The decomposition of β-FeF₃·3H₂O is understood as a collapse and condensation of these chains, which can lead to the formation of new frameworks, such as the hexagonal-tungsten-bronze structure of iron hydroxyfluoride. acs.org This topochemical transformation, where the product's structure is determined by the precursor's structure, is a key conceptual model. researchgate.net

The framework also includes understanding the compound's solubility and crystallization behavior in complex aqueous systems, such as mixed nitric and hydrofluoric acids. The solubility and crystal growth rate are influenced by temperature and the concentration of different ions, which form various iron-fluoride complexes in solution. researchgate.netresearchgate.net

Data Tables

Table 1: General Properties of this compound

PropertyValueSource(s)
Chemical Formula FeF₃·3H₂O guidechem.combrainly.com
Molar Mass 166.89 g/mol wikipedia.org
Appearance Pale yellow or light pink solid/crystals guidechem.comwikipedia.org
Density 2.3 g/cm³ wikipedia.org
Solubility in Water 49.5 g/100 mL wikipedia.org
Solubility in Other Solvents Sparingly soluble in alcohol, ether, benzene guidechem.comwikipedia.org

Table 2: Crystallographic Data for this compound Polymorphs

PolymorphCrystal SystemSpace GroupSource(s)
α-FeF₃·3H₂O TetragonalP4/m (with J6 substructure) wikipedia.org
β-FeF₃·3H₂O TetragonalP4/m wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3FeH2O B7800138 Iron(III) fluoride trihydrate

Properties

IUPAC Name

trifluoroiron;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3FH.Fe.H2O/h3*1H;;1H2/q;;;+3;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZZWQDCJOMLRF-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.F[Fe](F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F3FeH2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Crystallization Kinetics of Iron Iii Fluoride Trihydrate

Hydrothermal Synthesis Approaches

Hydrothermal synthesis offers a versatile route for the preparation of iron(III) fluoride (B91410) trihydrate, enabling the formation of crystalline materials from aqueous solutions under controlled temperature and pressure. This method is particularly noted for its ability to produce different polymorphs of the compound.

Controlled Preparation of Crystalline Polymorphs (α- and β-forms)

Iron(III) fluoride trihydrate is known to exist in two primary crystalline forms, the α- and β-polymorphs. wikipedia.org The controlled synthesis of these polymorphs is crucial as their structural differences can influence their properties and subsequent applications.

The β-form of this compound has been synthesized using a microwave-assisted hydrothermal process. researchgate.net In a typical procedure, an aqueous solution of iron(III) nitrate (B79036) nonahydrate is treated with hydrofluoric acid. researchgate.net The resulting precipitate is then subjected to microwave heating, which facilitates the rapid and efficient crystallization of the β-polymorph. researchgate.net This method has been noted for its potential application in recycling steel pickling liquor, with reported reaction yields of approximately 85% based on the initial iron content. researchgate.net

The α-form, which is known to be unstable and converts to the more stable β-form over time, can be prepared through a distinct process. wikipedia.org One reported method involves the initial precipitation of an iron-containing precursor from a solution of iron(III) chloride and sodium hydroxide (B78521). This precipitate is then treated with an excess of hydrofluoric acid and stirred for an extended period at a moderate temperature (50°C). The final step to isolate the α-FeF3·3H2O is freeze-drying the resulting solution. ciac.jl.cn

It has also been more generally noted that the α and β forms can be prepared by the evaporation of a hydrofluoric acid solution containing Fe³⁺ ions. The temperature of evaporation is a key determinant of the resulting polymorph, with room temperature favoring the formation of the α-form and temperatures above 50°C yielding the β-form. wikipedia.org

Influence of Reaction Parameters on Crystal Morphology and Purity

While specific studies detailing the systematic influence of a wide range of hydrothermal reaction parameters on the crystal morphology and purity of this compound are not extensively documented in the provided search results, some general principles of hydrothermal synthesis can be inferred. Parameters such as temperature, pressure, reaction time, and precursor concentration are known to have a significant impact on the nucleation and growth of crystals.

For instance, in the microwave-assisted hydrothermal synthesis of β-FeF3·3H2O, the use of microwave heating suggests that the rapid and uniform heating can lead to the formation of well-defined, albeit irregularly shaped, micrometric particles. researchgate.net The purity of the phase is confirmed through X-ray diffraction, indicating that the described method yields a product with a tetragonal symmetry corresponding to this compound. researchgate.net

Fluorolysis Methodologies for this compound Precursors

Fluorolysis, the reaction of a substance with fluorine or a fluorine-containing compound, presents an alternative pathway for the synthesis of iron fluorides. This approach often involves the conversion of an iron-containing precursor, such as an oxide or chloride, into the corresponding fluoride.

More broadly, the preparation of anhydrous metal fluorides can be achieved by treating the corresponding metal chloride with hydrogen fluoride. wikipedia.org This general principle is exemplified by the reaction of iron(III) chloride with hydrogen fluoride to produce anhydrous iron(III) fluoride and hydrogen chloride. wikipedia.org While this method is primarily aimed at the anhydrous form, it establishes the feasibility of fluorinolysis of iron precursors. The synthesis of the trihydrate form via a low-temperature, controlled hydration of the anhydrous product or a direct low-temperature fluorolysis in a humid environment could be a potential, though not explicitly detailed, pathway.

Crystallization from Aqueous Acidic Solutions

The crystallization of this compound from aqueous acidic solutions, particularly mixtures of hydrofluoric and nitric acids, has been a subject of detailed kinetic studies. These investigations are crucial for understanding and controlling the growth of high-purity crystals, a process relevant to industrial applications such as the recovery of acids from stainless steel pickling solutions.

Kinetics of β-Iron(III) Fluoride Trihydrate Crystal Growth

The crystal growth of β-FeF3·3H2O in acidic media is a surface-controlled process. researchgate.net This is indicated by a low growth rate and a high growth rate order, suggesting that the integration of ions onto the crystal surface is the rate-limiting step. researchgate.net Seeded isothermal desupersaturation experiments are a common method for studying these kinetics, where the decrease in supersaturation is monitored over time as the dissolved iron(III) fluoride deposits onto seed crystals.

The growth rate of β-FeF3·3H2O has been shown to be significantly influenced by temperature. In a mixture of 3 mol kg⁻¹ hydrofluoric acid and 3 mol kg⁻¹ nitric acid, the growth rate at a supersaturation ratio of 2 was found to increase with temperature. researchgate.net

Temperature (°C)Growth Rate at Supersaturation Ratio of 2 (m/s)
303.5 x 10⁻¹²
407.4 x 10⁻¹²
5016 x 10⁻¹²

The activation energy for the crystal growth rate constant has been determined to be 61 kJ mol⁻¹. researchgate.net

Influence of Hydrofluoric and Nitric Acid Concentrations on Growth Rates

The concentrations of hydrofluoric and nitric acids in the crystallization medium also play a role in the growth kinetics of β-FeF3·3H2O. Studies have been conducted in various mixtures of these acids at 50°C.

In one set of experiments, the hydrofluoric acid concentration was varied from 4.7 to 10.7 mol/(kg H₂O) while the nitric acid concentration ranged from 2.1 to 4.6 mol/(kg H₂O). researchgate.net The growth rate at 50°C and a supersaturation ratio of 2 was found to be in the range of (0.4–3.8) x 10⁻¹¹ m/s. researchgate.net Interestingly, the growth rate was found to be largely independent of variations in the acid concentrations within the studied ranges. researchgate.net This observation is consistent with a surface integration-controlled growth mechanism, where the rate is not limited by the transport of ions to the crystal surface, which would be more sensitive to the solution's composition. researchgate.net

The solubility of β-FeF3·3H2O is, however, dependent on the acid concentrations, with solubility increasing as the concentrations of both hydrofluoric and nitric acids decrease. researchgate.net

Supersaturation Dynamics and Surface Integration Control Mechanisms

The crystal growth of this compound, specifically the β-FeF₃·3H₂O polymorph, is significantly influenced by the level of supersaturation in the crystallizing solution. ul.iediva-portal.orgresearchgate.net Studies involving seeded isothermal desupersaturation experiments have been conducted to elucidate these dynamics. In these experiments, the growth of β-FeF₃·3H₂O crystals was observed in solutions composed of hydrofluoric acid and nitric acid at various temperatures. ul.iediva-portal.orgresearchgate.net

The supersaturation ratio (S), which is the ratio of the actual concentration of the solute to its equilibrium concentration, serves as the primary driving force for crystallization. Research has been performed over a supersaturation range of 1.3 < S < 3.6. ul.iediva-portal.org By fitting experimental data to established models such as the Burton-Cabrera-Frank (BCF) surface diffusion model and empirical power-law equations, it has been determined that the crystal growth rate is governed by surface integration control mechanisms. ul.iediva-portal.orgresearchgate.net This indicates that the rate-limiting step is the incorporation of growth units into the crystal lattice at the surface, rather than their diffusion through the solution. researchgate.net

The following table presents the measured crystal growth rates of β-FeF₃·3H₂O at a constant supersaturation ratio of 2 across different temperatures, illustrating the temperature dependence of the surface integration kinetics. ul.iediva-portal.orgresearchgate.net

Temperature (°C)Crystal Growth Rate (m s⁻¹) at Supersaturation Ratio = 2
303.5 x 10⁻¹²
407.4 x 10⁻¹²
5016 x 10⁻¹²

Activation Energy Determinations for Crystal Growth Processes

The activation energy (Ea) is a critical parameter that quantifies the energy barrier that must be overcome for a chemical process, such as crystal growth, to occur. For the crystal growth of this compound, the activation energy of the rate constant has been determined experimentally. ul.iediva-portal.orgresearchgate.net

Based on the temperature-dependent crystal growth rate data obtained from desupersaturation experiments conducted at 30, 40, and 50 °C, the activation energy for the growth of β-FeF₃·3H₂O has been calculated to be 61 kJ mol⁻¹. ul.iediva-portal.orgresearchgate.net This relatively high activation energy is characteristic of a process controlled by surface integration, corroborating the findings on supersaturation dynamics. researchgate.net

The determination of activation energy in non-isothermal crystallization studies is often accomplished using various analytical methods applied to data from techniques like Differential Scanning Calorimetry (DSC). mdpi.comnih.govmdpi.com Common model-fitting methods include the Kissinger method, while iso-conversive methods like the Flynn–Wall–Ozawa (FWO) and Kissinger–Akahira–Sunose (KAS) approaches are also widely used to accurately calculate activation energies from thermograms obtained at different heating or cooling rates. mdpi.commdpi.comcambridge.org For the crystallization of β-FeF₃·3H₂O, the activation energy value points to a significant energy barrier for the incorporation of molecules into the crystal lattice. ul.iediva-portal.orgresearchgate.net

ParameterValueUnit
Activation Energy (Ea) for β-FeF₃·3H₂O Crystal Growth61kJ mol⁻¹

Recycling and Environmental Contexts in Synthesis (e.g., from pickling liquors)

The synthesis of this compound has been investigated in the context of industrial waste recycling, specifically utilizing spent pickling liquors from the stainless steel industry. researchgate.net Pickling is a surface treatment process that uses a mixture of nitric acid (HNO₃) and hydrofluoric acid (HF) to remove oxide scales from steel surfaces. researchgate.netdiva-portal.org The resulting spent liquor is a waste product rich in dissolved metal ions, including iron, and residual acids. researchgate.netresearchgate.net

Traditionally, these spent liquors are neutralized with lime, which generates large volumes of metal hydroxide sludge that is disposed of in landfills. researchgate.netnrel.gov An alternative, more environmentally friendly approach involves the crystallization of β-FeF₃·3H₂O directly from these waste streams. researchgate.net This method not only provides a route for synthesizing a valuable chemical compound but also facilitates the recovery of metals and the recycling of acids, thereby reducing landfill waste and the need for fresh raw materials. researchgate.netnrel.gov

The process involves leveraging the spent pickling liquor as a precursor solution. researchgate.net By manipulating conditions, such as cooling the liquor, β-FeF₃·3H₂O can be precipitated and separated. researchgate.net Research has demonstrated the feasibility of this approach, showing that β-FeF₃·3H₂O can be successfully crystallized from industrial pickle bath solutions. researchgate.netresearchgate.net The crystal growth rate in these industrial solutions at 50°C was found to be on the order of 10⁻¹¹ m/s, which is comparable to rates observed in pure, laboratory-prepared acid mixtures. researchgate.net This synthesis method represents a significant step towards a circular economy model within the steel manufacturing industry, transforming a hazardous waste product into a precursor for materials such as battery electrodes. researchgate.netosti.gov This recycling process is considered more environmentally sound than the separate disposal of pickling liquor and the independent production of ferric fluoride. researchgate.net

Crystallographic and Structural Elucidation of Iron Iii Fluoride Trihydrate

Polymorphism of Iron(III) Fluoride (B91410) Trihydrate: α- and β-Forms

Iron(III) fluoride trihydrate is known to exhibit polymorphism, primarily existing in two crystalline forms, designated as α-FeF₃·3H₂O and β-FeF₃·3H₂O. wikipedia.org These polymorphs can be selectively synthesized by controlling the crystallization temperature from an aqueous hydrofluoric acid (HF) solution containing ferric ions (Fe³⁺). The α-form is typically obtained at room temperature, while the β-form crystallizes at temperatures above 50 °C. wikipedia.org

The α-polymorph is metastable and has been observed to convert to the more stable β-form over time, a transformation that can take several days or up to a year. wikipedia.orgresearchgate.net The two forms can be differentiated by analytical techniques such as Mössbauer spectroscopy, which reveals distinct differences in their quadrupole splitting values. wikipedia.org

The α- and β-forms of this compound possess different crystal structures and unit cell parameters. The β-form has been extensively studied and is well-characterized. In contrast, the crystallographic data for the α-form is less consistent across the literature.

The β-form crystallizes in the tetragonal system. wikipedia.orgrsc.org Early single-crystal X-ray diffraction studies identified its space group as P4/n. iucr.org The reported unit cell parameters are a = 7.846 Å and c = 3.877 Å. rsc.org

There are conflicting reports regarding the crystal system of the α-form. Some studies suggest it also possesses a tetragonal structure, with a P4/m space group. wikipedia.org Other research identifies it as belonging to the rhombohedral crystal system. funcmater.com This discrepancy highlights the challenges in characterizing this metastable phase.

Below is an interactive data table summarizing the reported crystallographic data for the polymorphs of this compound.

Polymorph Crystal System Space Group a (Å) b (Å) c (Å) Volume (ų)
β-FeF₃·3H₂O TetragonalP4/n7.8467.8463.877238.67
α-FeF₃·3H₂O Tetragonal (reported)P4/m----
α-FeF₃·3H₂O Rhombohedral (reported)R-3c / R-3m----

The anhydrous form of iron(III) fluoride (FeF₃) crystallizes in the rhombohedral system with a space group of R-3c, featuring a structure similar to that of Rhenium trioxide (ReO₃). wikipedia.org As noted previously, some studies have also assigned a rhombohedral structure to the α-polymorph of the trihydrate. funcmater.com In this system, the crystal lattice is defined by axes of equal length with equal angles between them, but not 90 degrees.

In the available literature, there is no definitive evidence of this compound crystallizing in the triclinic system. The triclinic system is the least symmetric, with unit cell axes of unequal lengths and angles that are not 90 degrees. While other complex iron fluoride compounds have been synthesized that exhibit triclinic structures, this crystal system has not been established for the pure FeF₃·3H₂O compound. science.gov

Detailed Structural Analysis by X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction

X-ray diffraction (XRD) techniques are indispensable for the structural elucidation of crystalline materials like this compound. Both powder XRD and single-crystal X-ray diffraction provide critical information about the atomic arrangement within the crystal lattice.

Powder XRD is commonly used for phase identification, allowing researchers to distinguish between the α- and β-polymorphs and to monitor transformations between them. researchgate.net The diffraction pattern obtained from a powdered sample serves as a fingerprint for a specific crystalline phase.

Molecular Architecture and Network Formation

Recent, more detailed structural analyses of β-FeF₃·3H₂O, supported by Density Functional Theory (DFT) calculations and Mössbauer spectroscopy, have revised earlier models of a single, disordered iron site. acs.organl.govresearchgate.net This contemporary understanding reveals a more complex and ordered structure composed of two distinct types of infinite one-dimensional (1D) chains running parallel to the c-axis. acs.organl.govresearchgate.net

These chains are formed from two different coordination polyhedra around the iron(III) centers:

[FeF₆]n chains: In this motif, the iron ion is octahedrally coordinated exclusively by six fluoride ions.

[FeF₂(H₂O)₄]n chains: In this second motif, the iron ion is octahedrally coordinated by two fluoride ions and four water molecules. acs.organl.govresearchgate.net

This model of two distinct chains provides a more accurate description of the local coordination environments within the β-polymorph. acs.organl.gov

While the primary structural motifs in β-FeF₃·3H₂O are one-dimensional chains, these chains are interconnected to form a stable three-dimensional (3D) supramolecular network. researchgate.netrsc.org The linkage between the parallel [FeF₆]n and [FeF₂(H₂O)₄]n chains is facilitated by an extensive network of hydrogen bonds. researchgate.netrsc.org

Hydrogen Bonding Networks and Interlayer Interactions

The crystal structure of β-FeF₃·3H₂O is characterized by a complex, three-dimensional network of hydrogen bonds. These interactions are crucial in holding together the primary structural units of the compound. The structure is built from infinite chains of corner-sharing FeF₄(H₂O)₂ octahedra. Within these chains, water molecules are directly coordinated to the iron(III) centers. Additionally, there are water molecules that are not coordinated to the iron ions but are situated between these chains.

An extensive network of hydrogen bonds exists, linking these chains and the uncoordinated water molecules. This interchain hydrogen bonding scheme is a defining feature of the structure, creating a cohesive three-dimensional framework. These interactions are not merely structural; they also mediate super-superexchange interactions between the adjacent one-dimensional Fe³⁺ octahedral chains, influencing the magnetic properties of the material. The strength of this hydrogen bonding network is significant enough to induce long-range magnetic order at low temperatures.

Anionic Ordering Phenomena within the Crystal Lattice

A key aspect of the β-FeF₃·3H₂O structure is the phenomenon of anionic ordering. Crystallographic studies, such as Rietveld refinement of X-ray diffraction data, initially suggest an "average" structure. In this model, the equatorial positions of the Fe³⁺ octahedra are statistically occupied by two fluoride ions and two water molecules, described as FeF₄(H₂O)₂ octahedra.

However, this statistical model does not fully represent the local atomic arrangement. A more accurate description, supported by Density Functional Theory (DFT) calculations and Mössbauer spectroscopy, reveals a more ordered structure. This ordered model consists of infinite chains of two distinct types of octahedra: [FeF₆]ⁿ and [FeF₂(H₂O)₄]ⁿ. This ordering of the fluoride and water ligands within the crystal lattice is a critical feature that influences the compound's thermal behavior and decomposition pathways. The presence of these distinct octahedral units, rather than a uniform statistical distribution, is fundamental to understanding the subsequent structural transformations.

Table 1: Comparison of Average and Ordered Structural Models for β-FeF₃·3H₂O

FeatureAverage Structural ModelOrdered Structural Model
Description Statistical occupation of equatorial sitesDistinct, ordered arrangement of octahedra
Octahedral Units FeF₄(H₂O)₂[FeF₆]ⁿ and [FeF₂(H₂O)₄]ⁿ chains
Supporting Evidence Initial X-ray diffraction refinementDFT calculations, Mössbauer spectroscopy

Structural Transformations and Dehydration Pathways

The thermal decomposition of β-FeF₃·3H₂O is a complex process involving distinct structural transformations and dehydration steps. The ordered arrangement of [FeF₆]ⁿ and [FeF₂(H₂O)₄]ⁿ chains is central to this process.

The decomposition is initiated by a collapse and condensation of these infinite chains. This process is accompanied by the release of both water (H₂O) and hydrogen fluoride (HF), indicating that hydrolysis and olation reactions are occurring. Under specific conditions, such as a self-generated atmosphere, this decomposition leads to the formation of a hydroxyfluoride network with a hexagonal-tungsten-bronze (HTB) type structure. In this new structure, hydroxide (B78521) (OH⁻) groups partially substitute the fluoride anions.

The thermal analysis shows that the dehydration process can be stepwise. For instance, heat treatment at 400 °C can lead to the formation of anhydrous iron(III) fluoride (FeF₃). The transformation pathway can be summarized as follows:

Initial State: The ordered structure of β-FeF₃·3H₂O with distinct [FeF₆]ⁿ and [FeF₂(H₂O)₄]ⁿ chains.

Decomposition and Condensation: Upon heating, the chains collapse and condense, with the release of H₂O and HF.

Formation of HTB-type Structure: A stable intermediate, iron hydroxyfluoride (FeF₃₋ₓ(OH)ₓ), with an HTB-type structure is formed. In this structure, the resulting average octahedra can be described as distorted FeF₄(OH)₂ units.

Final Anhydrous Product: Further heating at higher temperatures (e.g., 400 °C) can lead to complete dehydration and the formation of anhydrous FeF₃.

The specific conditions of the thermal treatment, particularly the atmosphere, play a crucial role in dictating the final product's structure and composition.

Table 2: Dehydration Pathway of β-FeF₃·3H₂O

Temperature RangeStructural EventsResulting Product(s)
Ambient Stable β-FeF₃·3H₂O structureThis compound
Heating initiated Collapse and condensation of [FeF₆]ⁿ and [FeF₂(H₂O)₄]ⁿ chains; release of H₂O and HFIntermediate hydroxyfluoride network
Intermediate Stabilization of hexagonal-tungsten-bronze (HTB) type structureIron hydroxyfluoride (FeF₃₋ₓ(OH)ₓ)
~400 °C Complete dehydrationAnhydrous iron(III) fluoride (FeF₃)

Spectroscopic Characterization and Electronic Structure of Iron Iii Fluoride Trihydrate

Mössbauer Spectroscopy Investigations

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing valuable information on oxidation states, spin states, and the magnetic properties of iron-containing compounds.

Mössbauer spectra of iron(III) fluoride (B91410) trihydrate are characteristic of the high-spin Fe(III) state. researchgate.net The spectra typically consist of a simple line doublet, which is indicative of trivalent iron in a high-spin configuration. researchgate.net In a structural description of β-FeF₃·3H₂O, Mössbauer spectroscopy was utilized to confirm the nature of the iron centers. anl.gov The structure of the β-form is composed of infinite chains of [FeF₆]n and [FeF₂(H₂O)₄]n, and the spectroscopic data are consistent with this arrangement. anl.gov The isomer shift (IS) values observed at room temperature are typical for high-spin Fe(III) compounds. researchgate.net

Table 1: Representative Mössbauer Parameters for Iron(III) Complexes

Parameter Typical Value Range for High-Spin Fe(III) (mm/s)

Note: This table provides typical values for high-spin Fe(III) complexes to contextualize the data for iron(III) fluoride trihydrate. Data derived from a study on dendrimeric iron(III) complexes. researchgate.net

This compound is known to exist in two different crystalline forms, or polymorphs, designated as α and β. wikipedia.org These forms can be prepared by evaporating a hydrofluoric acid solution containing Fe³⁺ ions at different temperatures. wikipedia.org The α-form is obtained at room temperature, while the β-form is produced at temperatures above 50 °C. wikipedia.org A key method for distinguishing between these two phases is Mössbauer spectroscopy. wikipedia.org The α and β forms are differentiated by a noticeable difference in the quadrupole splitting (QS) values observed in their respective Mössbauer spectra. wikipedia.org The solid α-form is noted to be unstable, converting to the more stable β-form over a period of days. wikipedia.org

Vibrational Spectroscopy Studies (FTIR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and understanding the molecular vibrations within a compound.

FTIR and Raman spectra of this compound reveal characteristic vibrational modes associated with its constituent parts. The presence of Fe-F bonds can be identified in the low-frequency region of the spectra. researchgate.net For instance, an FTIR peak observed around 520 cm⁻¹ has been attributed to the Fe-F stretching vibration. researchgate.net

The high-frequency region of the infrared spectrum is dominated by the vibrations of the water molecules. arxiv.org This includes intramolecular O-H stretching motions and the H-O-H bending mode. arxiv.orgresearchgate.net These bands provide clear evidence for the presence of water of hydration in the compound's structure.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique
Fe-F Stretching ~520 FTIR
H-O-H Bending ~1600 - 1700 FTIR/Raman

Note: Wavenumber ranges for water are general and can be influenced by coordination and hydrogen bonding. arxiv.orgresearchgate.net The Fe-F stretching frequency is based on data for a related system. researchgate.net

The structure of β-FeF₃·3H₂O contains distinct coordination environments for the water molecules, featuring chains of [FeF₂(H₂O)₄]n alongside [FeF₆]n chains. anl.gov This indicates that four water molecules are directly coordinated to the iron(III) center in the [FeF₂(H₂O)₄] units. The vibrational spectra are sensitive to the state of these water molecules. arxiv.org The frequencies of the O-H stretching and H-O-H bending modes are influenced by whether the water is coordinated to the metal ion or present as lattice water, as well as by hydrogen bonding within the crystal structure. arxiv.orgresearchgate.net Detailed analysis of the shape, position, and number of peaks in the water vibration regions of FTIR and Raman spectra can therefore provide insight into the specific coordination and hydrogen-bonding environments of the water molecules in the trihydrate complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a compound. The hydrated forms of iron(III) fluoride are described as being light pink in color, which suggests weak absorption of light in the visible region. wikipedia.orgfuncmater.com

The electronic spectrum of high-spin Fe(III) complexes, which have a d⁵ electron configuration, is characterized by Laporte-forbidden (spin-forbidden) d-d transitions. These transitions are typically very weak, consistent with the pale coloration of the compound. wikipedia.org More intense absorption bands for iron(III) complexes are generally found in the UV region. researchgate.netresearchgate.net These are often assigned to ligand-to-metal charge transfer (LMCT) transitions. For aqueous Fe(III) species, strong absorption maxima are observed below 400 nm. researchgate.net For example, the Fe(OH)²⁺ species exhibits an absorption maximum around 300 nm, while the hexa-aquo iron(III) ion absorbs at even shorter wavelengths. researchgate.net It is expected that the UV-Vis spectrum of this compound would be dominated by such charge-transfer bands in the ultraviolet region, with very weak d-d transitions responsible for its pale color.

Table 3: Expected UV-Vis Absorption Features for this compound

Spectral Region Transition Type Expected Intensity
UV (< 400 nm) Ligand-to-Metal Charge Transfer (F⁻ → Fe³⁺, H₂O → Fe³⁺) Strong

Determination of Electronic Transitions and Energy Gaps

The electronic structure of hydrated iron(III) fluoride is a critical factor in determining its physical and chemical properties. The introduction of water molecules into the iron fluoride crystal lattice has a significant impact on its electronic band structure, particularly the band gap.

Studies on hydrated forms of iron(III) fluoride have shown that the presence of water can reduce the band gap, transitioning the material from an insulator towards a semiconductor. For instance, in anhydrous iron(III) fluoride (FeF₃), the calculated band gap is approximately 4.01 eV. The introduction of water and the formation of FeF₃·0.33H₂O leads to the creation of an intermediate band primarily composed of O-2p character. This intermediate band facilitates electron transitions from the valence band, effectively reducing the band gap to 0.95 eV. rsc.org This phenomenon is analogous to designs in solar cells where intermediate bands are introduced to enhance electron transition. rsc.org

As the concentration of water increases, the band gap continues to decrease. For FeF₃·0.66H₂O, the band gap is further reduced to 0.39 eV. rsc.org This trend suggests a direct relationship between the degree of hydration and the electronic properties of the material. The reduction in the band gap is a key factor in improving the electronic conductivity of these materials. rsc.org

The table below summarizes the calculated band gaps for different forms of hydrated iron(III) fluoride.

CompoundBand Gap (eV)
FeF₃4.01
FeF₃·0.33H₂O0.95
FeF₃·0.66H₂O0.39

This data is based on computational studies and illustrates the effect of hydration on the electronic properties of iron(III) fluoride. rsc.org

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) Studies

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful techniques for probing the electronic state and local atomic environment of elements within a compound.

In the context of iron compounds, XPS provides information on the oxidation state and chemical bonding. For fluorinated iron oxides, XPS spectra show a shift to higher binding energies compared to the non-fluorinated counterparts. researchgate.net This shift is attributed to the high electronegativity of the fluoride anion, which indicates a more ionic Fe-ligand bond. researchgate.net For this compound, one would expect the Fe 2p spectrum to show peaks corresponding to Fe(III) at binding energies influenced by the highly electronegative fluorine and oxygen (from water) ligands. The F 1s peak is also a key diagnostic feature. researchgate.net

X-ray Absorption Spectroscopy (XAS) at the Fe L-edge and K-edge provides complementary information. The energy and intensity of the L₂,₃-edge XAS spectra are sensitive to both the oxidation state and the covalency of the iron center. nih.gov Specifically, the maximum of the L₃-edge is observed at higher energies for more oxidized iron species; for example, the L₃-edge for [FeᴵᴵᴵCl₄]⁻ is 1.2 eV higher than for [FeᴵᴵCl₄]²⁻. nih.gov Studies of other Fe(III) complexes show characteristic peaks in the Fe L₃ edge XAS spectra around 710.3 eV and 711.8 eV, which are indicative of Fe(III) in an octahedral symmetry. researchgate.net Fe K-edge XAS is also a highly effective tool for investigating iron oxidation states. ucl.ac.uk Analysis of the near edge region (XANES) can provide a quantitative assessment of the ratio of Fe²⁺ to Fe³⁺. ucl.ac.uk For this compound, XAS would be expected to confirm the +3 oxidation state of iron and provide details about its coordination environment with fluorine and water molecules.

Theoretical and Computational Investigations of Iron Iii Fluoride Trihydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has been instrumental in refining the structural understanding of Iron(III) fluoride (B91410) trihydrate. While initial analysis of X-ray diffraction data suggested an average crystal unit of FeF₄(H₂O)₂, DFT calculations have provided a more nuanced picture. researchgate.net Computational studies indicate the existence of two distinct iron(III) environments within the crystal lattice, consisting of FeF₆ and FeF₂(H₂O)₄ octahedra. researchgate.net This model, supported by Mössbauer spectroscopy, suggests a structure built from infinite chains of [FeF₆]ⁿ and [FeF₂(H₂O)₄]ⁿ held together by hydrogen bonds. researchgate.net

Spin-polarized DFT calculations, which account for the magnetic properties of the high-spin Fe³⁺ ions, have been used to optimize the crystal structure and determine key bonding parameters. researchgate.net These calculations predict Fe-F bond lengths in agreement with experimental data. researchgate.net The electronic structure is characterized by hybridization between the Fe 3d and F 2p orbitals, a feature common to iron fluorides.

ParameterDFT Calculated Value (Å)
Fe-F distance (HTB-type structure)~1.960
Fe-F distance (distorted ReO₃-type)~1.957

Table 1: Iron-Fluorine bond lengths in different structural models of iron fluoride as predicted by DFT calculations. researchgate.net Data is presented for related iron fluoride structures investigated alongside the trihydrate to understand bonding.

Molecular Dynamics Simulations of Lattice Behavior

While extensive experimental and DFT studies have been conducted, dedicated classical Molecular Dynamics (MD) simulations focusing specifically on the lattice behavior of Iron(III) fluoride trihydrate are not widely reported in the scientific literature. However, the principles of MD are well-suited to investigate several key properties of this hydrated crystal.

MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing a dynamic view of the crystal lattice. For this compound, such simulations could offer significant insights into:

Phonon Modes: Simulating the collective vibrations of the atoms in the lattice (phonons) to understand the material's thermal properties.

Thermal Expansion: Modeling how the lattice parameters change with temperature, which is of particular interest given the unusual thermal behaviors observed in some related anhydrous fluorides.

Water Molecule Dynamics: Investigating the movement, libration, and potential diffusion of the water molecules within the crystal structure, which is crucial for understanding dehydration processes.

Decomposition Mechanisms: Simulating the initial atomic-scale events that lead to the thermal decomposition of the compound, which involves the condensation of the iron-octahedra chains. osti.gov

By applying interatomic potentials that accurately describe the forces between Fe³⁺, F⁻, and H₂O, MD could predict thermal conductivity, mechanical stability, and the atomistic pathways of structural transformations.

Speciation Modeling in Solution Environments

The behavior of this compound in aqueous environments is governed by the complex speciation of the iron(III) ion. Speciation modeling is a computational technique used to predict the concentrations of different ionic and molecular species in a solution under specific conditions, such as pH and ligand concentration.

This modeling is critical for understanding and controlling processes like crystallization. For instance, in the seeded isothermal desupersaturation experiments used to study the crystal growth of β-FeF₃·3H₂O, speciation modeling using software like SSPEC is necessary to estimate the true supersaturation driving force by accounting for all the different iron-fluoride and iron-hydroxy species present in the acidic solution. aps.org

The Fe³⁺ cation in water undergoes significant hydrolysis, forming a series of mononuclear and polynuclear species. Depending on the pH, these can include:

[Fe(H₂O)₆]³⁺

[Fe(OH)(H₂O)₅]²⁺

[Fe(OH)₂ (H₂O)₄]⁺

The dinuclear complex [Fe₂(OH)₂(H₂O)₈]⁴⁺

In the presence of fluoride ions, a host of mixed aqua-fluoro and aqua-fluoro-hydroxy complexes would also form. A comprehensive speciation model must incorporate the stability constants for all these potential species to accurately predict the concentration of the specific precursor that leads to the nucleation and growth of the FeF₃·3H₂O crystal.

Species TypeExamples
Mononuclear Hydroxy[Fe(OH)]²⁺, [Fe(OH)₂]⁺
Dinuclear Hydroxy[Fe₂(OH)₂]⁴⁺
Trinuclear Hydroxy[Fe₃(OH)₄]⁵⁺
Fluoro Complexes[FeF]²⁺, [FeF₂]⁺, [FeF₃]

Table 2: A simplified list of potential iron(III) species in an aqueous solution. A full speciation model for the crystallization of this compound would include these and numerous mixed-ligand complexes.

Theoretical Predictions of Structural and Magnetic Characteristics

Theoretical models and computational analysis are essential for interpreting the magnetic properties of this compound. The compound exhibits a structure composed of vertex-shared Fe³⁺ octahedral chains that extend along one crystallographic axis. aip.org This one-dimensional characteristic is central to its magnetic behavior.

Theoretical interpretation of magnetic susceptibility measurements indicates that the material orders antiferromagnetically at a Néel temperature (Tₙ) of approximately 20 K. osti.govaip.org The magnetic structure is characterized by a propagation vector k = (0, 0, 1/2), which describes a strictly antiferromagnetic arrangement where the spins of adjacent iron ions along the chain are oppositely aligned. osti.govaip.org

Models are used to extract the magnetic exchange coupling constants from experimental data. These constants quantify the strength of the magnetic interaction between neighboring Fe³⁺ ions. The interaction along the octahedral chains (intrachain) is significantly stronger than the interaction between adjacent chains (interchain), which occurs via a network of hydrogen bonds. aip.org

Magnetic PropertyPredicted/Calculated Value
Magnetic OrderingAntiferromagnetic
Néel Temperature (Tₙ)~20 K
Propagation Vector (k )(0, 0, 1/2)
Intrachain Exchange Coupling (J∥/kₙ)-18 K
Interchain Exchange Coupling (J⊥/kₙ)-3 K

Table 3: Theoretical and computationally derived magnetic characteristics of β-FeF₃·3H₂O. osti.govaip.org The negative sign of the exchange couplings confirms the antiferromagnetic nature of the interactions.

Magnetic Phenomena and Ordering in Iron Iii Fluoride Trihydrate

Magnetic Susceptibility Studies

At higher temperatures, iron(III) fluoride (B91410) trihydrate exhibits paramagnetic behavior, a consequence of the unpaired electrons in the d-orbitals of the Fe³⁺ ions. purdue.edu However, the relationship between magnetic susceptibility and temperature is not uniform across its different forms. aip.org

For the α-polymorph, the magnetic susceptibility shows a monotonic decrease as the temperature increases. In contrast, the β-form displays a more complex behavior; its susceptibility initially decreases with rising temperature, then passes through a broad maximum around 130 K before continuing to decrease. aip.org This peak is indicative of short-range magnetic ordering. aip.org

Crystallographic FormMagnetic Susceptibility vs. Temperature Behavior
α-FeF₃·3H₂OSusceptibility decreases monotonically with increasing temperature. aip.org
β-FeF₃·3H₂OSusceptibility decreases, goes through a broad maximum around 130 K, and then decreases further. aip.org

Antiferromagnetic Ordering and Low-Dimensional Magnetism

Both the α and β phases of iron(III) fluoride trihydrate are considered low-dimensional antiferromagnets at higher temperatures. researchgate.net This behavior is attributed to their crystal structures, which feature one-dimensional chains of Fe³⁺ octahedra. researchgate.netrsc.org At critically low temperatures, these materials transition to a three-dimensionally ordered state. researchgate.net The β-form undergoes this transition to a long-range antiferromagnetic order below a Néel temperature (TN) of approximately 14.7 K to 20 K. researchgate.netresearchgate.netrsc.org The α-form orders three-dimensionally at a lower temperature of 6.5 K. researchgate.net

The magnetic behavior observed in this compound arises from cooperative interactions between the Fe³⁺ ions. aip.org In the β-form, which features vertex-shared 1D Fe³⁺ octahedral chains, these interactions are characterized by magnetic exchange coupling constants. researchgate.netrsc.org Studies have determined these values, representing the interaction strength along the chains (J∥) and between the chains (J⊥). The negative values signify that the interactions are antiferromagnetic in nature. researchgate.netrsc.org

ParameterValue (for β-FeF₃·3H₂O)Description
J/kb-18 K researchgate.netrsc.orgIntra-chain magnetic exchange coupling constant.
J/kb-3 K researchgate.netrsc.orgInter-chain magnetic exchange coupling constant.

The broad maximum observed in the magnetic susceptibility curve of β-FeF₃·3H₂O at around 130 K is explained by the presence of short-range antiferromagnetic ordering. aip.org This phenomenon involves cooperative interactions within small groups, or "clusters," of Fe³⁺ ions. aip.org This indicates that even at temperatures well above the Néel temperature, localized antiferromagnetic correlations exist within the material's structure. aip.org

Influence of Crystallographic Modifications on Magnetic Response

The two crystallographic forms of this compound, α and β, exhibit distinctly different magnetic responses, as revealed by magnetic susceptibility and Mössbauer studies. researchgate.netaip.org The α-form is unstable and has been observed to convert to the more stable β-form over time. aip.org

The primary distinctions in their magnetic properties are the temperature dependence of their magnetic susceptibility and their transition temperatures for three-dimensional magnetic ordering. researchgate.netaip.org The α-form's susceptibility decreases steadily with temperature, while the β-form's susceptibility shows a broad peak characteristic of low-dimensional magnetic systems. aip.org Furthermore, the onset of long-range antiferromagnetic order occurs at different temperatures for each polymorph. researchgate.net

Magnetic Propertyα-FeF₃·3H₂Oβ-FeF₃·3H₂O
Susceptibility vs. Temperature CurveMonotonic decrease aip.orgBroad maximum around 130 K aip.org
3D Magnetic Ordering Temperature (TN)6.5 K researchgate.net14.7 K - 20 K researchgate.netresearchgate.netrsc.org
High-Temperature BehaviorLow-dimensional antiferromagnet researchgate.netLow-dimensional antiferromagnet researchgate.net

Reactivity and Mechanistic Studies of Iron Iii Fluoride Trihydrate

Role as a Lewis Acid in Catalytic Reactions

Iron(III) fluoride (B91410), in its various forms, is recognized for its Lewis acidic properties, which allows it to catalyze a range of organic transformations. funcmater.comguidechem.com The trihydrate, in particular, participates in these reactions, influencing their mechanisms and outcomes.

Mechanisms in Organic Synthesis (e.g., fluorination, cross-coupling)

In the realm of organic synthesis, iron(III) fluoride trihydrate demonstrates catalytic activity in both fluorination and cross-coupling reactions.

Fluorination Reactions: The mechanism of iron-catalyzed C-H fluorination is a subject of ongoing research. One proposed mechanism involves the formation of a high-valent iron-fluoride species. For instance, the reaction of an iron(II) precursor with a fluorine source can generate a formally Fe(IV)-difluoride complex. This highly reactive intermediate is thought to abstract a hydrogen atom from a hydrocarbon substrate, forming a carbon-based radical and an Fe(III)-fluoride species. Subsequent fluorine transfer to the radical, potentially through a rebound mechanism, yields the fluorinated product. nih.gov While this specific study does not use the trihydrate directly, it provides a plausible pathway for how iron fluorides can mediate fluorination.

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound is particularly relevant for its application as a cathode material in lithium-ion batteries. Its reaction with lithium ions involves complex insertion and conversion mechanisms.

Lithium Ion Insertion and Conversion Reaction Mechanisms

The electrochemical reaction of FeF₃·3H₂O with lithium is a multi-step process. Initially, lithium ions are inserted into the host structure, a process known as intercalation. This is followed by a conversion reaction where the crystal structure is fundamentally altered.

The reverse process during charging involves the re-formation of iron fluoride from the iron and lithium fluoride nanocomposite. However, this process is often not fully reversible, leading to capacity fading over cycles. bnl.gov

Comparison of Hydrated vs. Anhydrous Forms in Electrochemical Pathways

The presence of water of crystallization in this compound significantly influences its electrochemical properties when compared to the anhydrous form. While both forms undergo similar insertion and conversion reactions, the hydrated form can exhibit different voltage profiles and reaction kinetics. researchgate.net

The structural water in FeF₃·3H₂O can affect the crystal structure and the diffusion pathways for lithium ions. In some cases, hydrated forms have shown improved electrochemical performance, which may be attributed to a more open crystal structure facilitating ion transport. researchgate.net However, the water molecules can also participate in side reactions with the electrolyte, potentially leading to increased interfacial resistance and reduced cycling stability. mdpi.com Studies on other hydrated electrode materials have shown that structural water can inhibit electrochemical activity by creating structural deficiencies. mdpi.com

FeatureAnhydrous Iron(III) Fluoride (FeF₃)This compound (FeF₃·3H₂O)
Crystal Structure Typically rhombohedralCan exist in α and β polymorphs wikipedia.org
Initial Reaction Li⁺ insertion to form LixFeF₃Li⁺ insertion into the hydrated lattice
Main Reaction Conversion to Fe and LiFConversion to Fe and LiF
Potential Issues Poor electronic conductivity, volume changesPotential side reactions with electrolyte due to water
Performance High theoretical capacityPerformance can be influenced by the degree of hydration and crystal structure

Pseudocapacitance-Enhanced Storage Kinetics

Recent research has highlighted the role of pseudocapacitance in enhancing the energy storage kinetics of iron fluoride-based cathodes. mdpi.comnih.gov Pseudocapacitance is a Faradaic process that involves fast surface or near-surface redox reactions, allowing for high charge and discharge rates, a characteristic typically associated with supercapacitors. mdpi.com

In the case of iron fluoride, particularly in nanostructured forms, the storage of lithium and sodium ions is found to be a synergistic effect of the conversion reaction and capacitive behavior. mdpi.comnih.gov The contribution from pseudocapacitance becomes more significant at higher current densities, enabling the material to maintain a higher capacity at fast charging and discharging rates. mdpi.com This pseudocapacitive contribution arises from the fast surface redox reactions of the iron species.

Hydrolysis Mechanisms of Iron(III) Fluorides

The hydrolysis of iron(III) fluoride is a critical aspect of its chemistry, particularly concerning its synthesis, stability, and environmental fate. The trihydrate form is inherently involved in hydrolysis processes.

The hydrolysis of iron fluorides can be a complex, multi-stage process involving the dissolution of the solid and the subsequent decomposition of the resulting aqueous complexes. nih.govresearchgate.net In the case of FeF₃·3H₂O, thermal decomposition can lead to the formation of iron hydroxyfluorides. osti.govacs.org This process involves the condensation of [FeF₆]ⁿ and [FeF₂(H₂O)₄]ⁿ chains that constitute the crystal structure, accompanied by the release of water and hydrogen fluoride. osti.govacs.org

Phase Transformations and Thermal Behavior of Iron Iii Fluoride Trihydrate

Thermal Decomposition Pathways and Dehydration Processes

The thermal decomposition of β-FeF₃·3H₂O is not a simple dehydration process but involves intricate pathways that include hydrolysis, olation (the process of converting a metal-aqua complex into a poly-nuclear species via the formation of hydroxide (B78521) bridges), and condensation reactions. The initial structure of β-FeF₃·3H₂O is composed of infinite chains of [FeF₆]ⁿ and [FeF₂(H₂O)₄]ⁿ polyhedra. acs.orgnih.govosti.govresearchgate.netresearchgate.net

Upon heating, these distinct chains undergo a collapse and condensation, which is a critical step in the formation of subsequent phases. acs.orgnih.govosti.govresearchgate.net Thermal analysis, coupled with mass spectrometry, reveals that the decomposition process involves the release of not only water (H₂O) but also hydrogen fluoride (B91410) (HF). nih.govosti.govresearchgate.netresearchgate.net The evolution of HF signifies that hydrolysis reactions are occurring, where water molecules react with fluoride ions, leading to the formation of hydroxide groups and HF. This complex decomposition can be influenced by the atmosphere; for instance, using a self-generated atmosphere (where the gaseous products of decomposition are partially contained) can favor specific pathways, such as the formation of a hexagonal-tungsten-bronze (HTB) type structure. osti.gov

Identification of Intermediate Hydrated Phases (e.g., FeF₃·0.33H₂O)

During the controlled thermal decomposition of iron(III) fluoride trihydrate, specific intermediate hydrated phases can be isolated and identified. One of the most significant intermediates is a phase with the formula FeF₃·0.33H₂O, which possesses a hexagonal-tungsten-bronze (HTB) type structure. osti.govresearchgate.netciac.jl.cn This HTB structure is characterized by one-dimensional hexagonal cavities that are considered beneficial for ion transport, making it a material of interest for electrochemical applications. researchgate.net

The formation of this HTB phase is a result of the collapse and condensation of the initial polymeric chains in the trihydrate precursor. osti.govresearchgate.net Under certain conditions, particularly in a self-generated water vapor atmosphere, the decomposition of FeF₃·3H₂O leads to the stabilization of a hydroxyfluoride network, generally formulated as FeF₃₋ₓ(OH)ₓ, which adopts the HTB structure. nih.govosti.govresearchgate.net In this network, hydroxide (OH) groups partially substitute fluoride anions due to the hydrolysis that occurs during heating. osti.gov The FeF₃·0.33H₂O phase represents a specific composition within this hydroxyfluoride family and is a key crystalline intermediate in the transformation to the anhydrous form. osti.govresearchgate.net Studies have shown that this phase can be obtained as a single, pure phase at temperatures around 130°C under a self-generated atmosphere. osti.gov

High-Temperature Phase Transitions and Structural Reorganizations

As the temperature is increased beyond the stability range of the intermediate phases, further structural reorganizations occur, culminating in the formation of anhydrous iron(III) fluoride (α-FeF₃). Heating the intermediate FeF₃·0.33H₂O phase to higher temperatures, for example up to 400°C, drives off the remaining water and leads to the crystallization of the rhombohedral α-FeF₃ form. researchgate.net This final dehydration step represents a significant structural reorganization from the open-tunnel HTB structure of the intermediate to the more compact, corner-sharing octahedral network of the rhombohedral anhydrous phase. osti.govresearchgate.net

The transition from the trihydrate to the final anhydrous product is therefore a multi-step process involving significant structural changes: from a structure of separate hydrated chains, through a three-dimensional tunnelled framework, to a corner-linked octahedral network. osti.gov At very high temperatures, anhydrous FeF₃ itself can decompose to yield iron(II) fluoride (FeF₂) and fluorine gas (F₂). wikipedia.org Furthermore, under conditions of extreme pressure and temperature, anhydrous FeF₃ can undergo further phase transitions. For instance, at pressures between 78–130 GPa and temperatures up to approximately 1900 K, a transition to a dense tetragonal structure has been observed. mdpi.comresearchgate.net

Correlation between Thermal Events and Structural Changes

The structural transformations occurring during the heating of FeF₃·3H₂O are directly correlated with distinct thermal events, such as mass loss observed in thermogravimetric analysis (TGA). Each step in the TGA curve corresponds to a specific chemical and structural change in the material.

The decomposition begins with the initial release of water and hydrogen fluoride, leading to the breakdown of the original chain structure of β-FeF₃·3H₂O. nih.govosti.govresearchgate.netresearchgate.net This first stage of mass loss is associated with the collapse of the [FeF₆]ⁿ and [FeF₂(H₂O)₄]ⁿ chains and their subsequent condensation. osti.govresearchgate.net This process results in the formation of the intermediate hydroxyfluoride network with the hexagonal-tungsten-bronze (HTB) structure, exemplified by FeF₃·0.33H₂O. osti.govresearchgate.net This phase is stable within a specific temperature window, which can be identified in thermal analysis data. For instance, under a self-generated atmosphere, FeF₃·3H₂O readily decomposes into the HTB-type structure at temperatures above 100°C, becoming a single phase around 130°C. osti.gov A second distinct mass loss event at higher temperatures corresponds to the final dehydration of this intermediate, leading to the structural reorganization into the anhydrous rhombohedral α-FeF₃. osti.govresearchgate.net

The following table summarizes the correlation between the observed thermal events and the corresponding structural transformations.

Temperature RangeThermal Event (Mass Loss)Associated Structural ChangeResulting Phase
> 100 °CInitial release of H₂O and HFCollapse and condensation of [FeF₆]ⁿ and [FeF₂(H₂O)₄]ⁿ chainsFeF₃₋ₓ(OH)ₓ (HTB Structure)
~130 °C - 220 °CPlateauStabilization of the intermediate phaseFeF₃·0.33H₂O (HTB Structure)
> 220 °C - 400 °CFinal release of H₂OReorganization from HTB to rhombohedral structureAnhydrous α-FeF₃
Very High Temp.DecompositionBreakdown of FeF₃FeF₂ + F₂

Note: Specific temperatures can vary depending on the heating rate and atmosphere.

Interactions in Complex Systems and Material Science Contexts Involving Iron Iii Fluoride Trihydrate

Formation of Solid Solutions with Other Metal Fluorides (e.g., Cr(III), Ni(II))

Research into the crystallization of metal fluoride (B91410) hydrates from mixed acid solutions has demonstrated the capacity of Iron(III) fluoride trihydrate to form solid solutions with other transition metal fluorides. This is particularly evident in systems containing both iron(III) and chromium(III).

When crystallized from hydrofluoric acid/nitric acid solutions supersaturated with both Fe(III) and Cr(III), a solid solution of the form Cr(Fe)F₃·3H₂O is created. This resulting compound is isostructural with both α-FeF₃·3H₂O and CrF₃·3H₂O. Studies investigating the growth rate of β-FeF₃·3H₂O crystals in the presence of Cr(III) have found that the growth rate is largely unaffected by the presence of chromium. For instance, at 50°C and a supersaturation ratio of 2, the growth rate of β-FeF₃·3H₂O was observed to be between (0.8–2.2)×10⁻¹¹ m/s, showing little change with the addition of 5g/kg Cr(III).

Table 1: Influence of Cr(III) and Ni(II) on β-FeF₃·3H₂O Crystal Growth
Metal Ion PresentConcentrationObserved Effect on Crystal Growth RateResulting Crystalline Product
Cr(III)5 g/kgEssentially uninfluencedCr(Fe)F₃·3H₂O (Solid Solution)
Ni(II)4 g/kgEssentially uninfluenced(FeF₃)₂NiF₂(H₂O)₆₋₁₀ (Mixed Hydrate)

Role in the Synthesis of Novel Hybrid Materials

This compound is a key reactant in the synthesis of hybrid organic-inorganic materials, where its fluoride and iron components are incorporated into larger, complex structures directed by organic molecules.

Hydrothermal and solvothermal synthesis methods have successfully utilized iron fluorides, including mixtures of FeF₂ and FeF₃, to create novel hybrid fluoroferrates coordinated with organic ligands.

Bipyridine: A new iron-fluoride based on bipyridine, with the formula FeF₃(2,2'-bpy), has been synthesized hydrothermally. researchgate.net Its structure consists of a three-dimensional network formed by chains of [FeF₄N₂]∞, which are composed of corner-sharing FeF₄N₂ octahedra. researchgate.net These chains are linked through weak C–H···F hydrogen bonds. researchgate.net

Triazole: The solvothermal reaction of an equimolar mixture of FeF₂ and FeF₃ with 1,2,4-triazole (B32235) (Htaz) in the presence of aqueous HF and dimethylformamide (DMF) has yielded a series of new hybrid fluoroferrates. researchgate.net

These syntheses demonstrate the ability of the iron fluoride framework to coordinate with nitrogen-containing organic ligands, leading to the formation of extended, multidimensional hybrid structures.

The relationship between iron fluorides and Metal-Organic Frameworks (MOFs) is multifaceted, with MOFs serving as precursors for iron fluoride nanomaterials. Iron-based MOFs, which are porous crystalline materials constructed from iron ions or clusters linked by organic molecules, can be used as sacrificial templates to synthesize nanostructured iron fluorides.

In one approach, an Fe-MOF is synthesized via a hydrothermal reaction and then subjected to a fluorination process. bohrium.com For example, Fe-MOF nanocrystals can be heated with ammonium (B1175870) fluoride (NH₄F) in a solid-state reaction to produce FeF₃·0.33H₂O nanoparticles. bohrium.com The morphology of the resulting iron fluoride composite is dictated by the initial morphology of the MOF precursor, allowing for controlled synthesis of materials like octahedron-like and spindle-like nanocomposites. bohrium.com This method leverages the high surface area and defined structure of the MOF to produce iron fluoride materials with enhanced properties for applications such as lithium-ion battery cathodes. bohrium.com

Precursor Role in the Formation of Iron Hydroxyfluorides with HTB Structures

This compound is a well-established precursor for preparing iron hydroxyfluoride (FeF₃₋ₓ(OH)ₓ) with a hexagonal-tungsten-bronze (HTB) type structure. mdpi.comstanford.edu These HTB materials are of significant interest, particularly as potential cathode materials for batteries. mdpi.comstanford.edu

The transformation from FeF₃·3H₂O to the HTB structure occurs through a specific thermal decomposition process. mdpi.comstanford.edu The structure of β-FeF₃·3H₂O consists of infinite chains of [FeF₆]n and [FeF₂(H₂O)₄]n. mdpi.comstanford.edu During thermal treatment, the decomposition of the trihydrate induces a collapse and condensation of these chains. mdpi.comstanford.edu This process involves the release of H₂O and hydrogen fluoride (HF), leading to the stabilization of the FeF₃₋ₓ(OH)ₓ network with the characteristic HTB structure. mdpi.com The thermal hydrolysis and olation of equatorial anionic positions involving F⁻ and H₂O results in a structure with an average distribution of FeF₄(OH)₂ distorted octahedra. mdpi.com

The conditions of this decomposition are critical. Using a self-generated atmosphere (SGA) method, where the decomposition occurs in a closed container, has been shown to be more effective than heating in open air for stabilizing a pure, well-crystallized HTB phase. frontiersin.org

Table 2: Structural Transformation from FeF₃·3H₂O to HTB-FeF₃₋ₓ(OH)ₓ
Initial Structure (β-FeF₃·3H₂O)Decomposition ProcessFinal Structure (HTB-FeF₃₋ₓ(OH)ₓ)
Infinite chains of [FeF₆]n and [FeF₂(H₂O)₄]nThermal treatment induces collapse and condensation of chains with release of H₂O and HF.3D network of distorted FeF₄(OH)₂ octahedra.

Fundamental Research into Electrochemical Device Materials (Mechanistic Studies)

Iron(III) fluoride and its hydrates are subjects of fundamental research as promising high-capacity cathode materials for secondary cells, such as lithium-ion and sodium-ion batteries. samaterials.comresearchgate.net Their appeal stems from a high theoretical specific capacity, which is a result of a multi-electron conversion reaction mechanism. researchgate.net

Unlike traditional intercalation cathodes where ions insert into a stable host structure, iron(III) fluoride operates via a conversion reaction. researchgate.net During discharge, the iron(III) is reduced to metallic iron (Fe⁰), and lithium fluoride (LiF) is formed. researchgate.net This three-electron reaction (Fe³⁺ + 3e⁻ → Fe⁰) results in a high theoretical capacity of 712 mAh g⁻¹, which is significantly greater than that of commercial intercalation cathodes like LiFePO₄ (170 mAh g⁻¹). researchgate.net

However, this conversion reaction also presents challenges, including large volume changes during cycling, poor electrical conductivity, and significant voltage hysteresis (a difference between charge and discharge voltages), which can lead to poor rate capability and capacity fade. researchgate.net Mechanistic studies focus on understanding and mitigating these issues. Research efforts include:

Nanosizing: Reducing particle size to the nanoscale to shorten diffusion paths for ions and electrons.

Carbon Composites: Creating composites with carbon materials to enhance electronic conductivity. researchgate.net

Control of Hydration State: Investigating different hydrated forms (e.g., FeF₃·0.33H₂O) which can offer different structural pathways and electrochemical performance. researchgate.netrsc.org

These fundamental studies are crucial for overcoming the kinetic and conductivity limitations of iron fluoride cathodes, with the goal of unlocking their high theoretical energy density for practical applications in next-generation batteries. samaterials.comresearchgate.net

Conclusion and Future Research Directions

Synthesis and Crystallization Methodologies for Tailored Properties

Future research will increasingly focus on moving beyond bulk synthesis to methods that offer precise control over the material's physical and chemical properties at the nanoscale. The ability to tailor particle size, morphology, crystal phase, and purity is paramount for enhancing performance in applications like batteries and catalysis.

Microwave-assisted hydrothermal synthesis has been shown to be an effective method for producing iron(III) fluoride (B91410) trihydrate, for instance, by reacting iron(III) nitrate (B79036) nonahydrate with hydrofluoric acid. osti.gov This technique can yield phase-pure material with large, micrometric particles. osti.gov Further exploration of microwave parameters (power, temperature ramp rate, hold time) could yield finer control over nucleation and growth, leading to tailored particle sizes.

A critical area of investigation involves controlling the crystallization of its two polymorphs, α-FeF₃·3H₂O and β-FeF₃·3H₂O. These forms can be selectively prepared by evaporating a hydrofluoric acid solution containing Fe³⁺ ions at room temperature for the α form and above 50 °C for the β form. wikipedia.org The α form is known to be metastable, converting to the more stable β form over time. wikipedia.orgresearchgate.net Future studies could focus on stabilizing the α-phase through doping or the use of structure-directing agents, potentially unlocking different electrochemical or catalytic properties.

Seeded isothermal desupersaturation experiments represent a powerful tool for quantifying and controlling crystal growth kinetics. researchgate.net By carefully managing parameters such as temperature and the concentration of reactants like hydrofluoric and nitric acids, the growth rate of β-FeF₃·3H₂O crystals can be precisely controlled. researchgate.netresearchgate.net This level of control is essential for industrial applications where consistent product quality is required, such as in the recycling of steel pickling liquor to produce battery electrode precursors. osti.govresearchgate.net

Table 1: Influence of Temperature on the Crystal Growth Rate of β-FeF₃·3H₂O

Temperature (°C) Growth Rate at Supersaturation Ratio of 2 (m/s)
30 3.5 x 10⁻¹²
40 7.4 x 10⁻¹²
50 16 x 10⁻¹²

Data sourced from seeded isothermal desupersaturation experiments in hydrofluoric and nitric acid mixtures. researchgate.net

Future work should investigate novel synthesis routes, such as sol-gel methods, sonochemical synthesis, and the use of ionic liquids as reaction media, to produce nanostructured iron(III) fluoride trihydrate with high surface areas and unique morphologies. osti.gov These tailored materials could exhibit significantly enhanced reactivity and performance.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A deeper understanding of the electronic and atomic structure of this compound is crucial for predicting its behavior and designing better materials. The integration of advanced spectroscopic techniques with high-level computational modeling is the most promising path toward this goal.

Mössbauer spectroscopy has proven to be an indispensable tool for distinguishing between the α and β polymorphs of FeF₃·3H₂O, which exhibit different quadrupole splitting in their spectra. wikipedia.orgresearchgate.net Future research should employ in-situ and operando Mössbauer spectroscopy to track phase transformations and changes in the iron oxidation state during electrochemical cycling or catalytic reactions in real-time.

Density Functional Theory (DFT) calculations have already provided significant insights, challenging the simplistic view of the crystal structure. osti.gov Studies combining Rietveld analysis of X-ray diffraction data, DFT, and Mössbauer spectroscopy suggest that the structure of β-FeF₃·3H₂O is more accurately described as consisting of ordered, infinite chains of [FeF₆]ⁿ and [FeF₂(H₂O)₄]ⁿ octahedra, rather than an average [FeF₄(H₂O)₂] unit. osti.govresearchgate.net Future computational work should focus on:

Modeling Surfaces and Interfaces: Simulating the interaction between iron(III) fluoride surfaces and electrolytes or reactants to understand the formation of the solid-electrolyte interphase (SEI) in batteries or the mechanism of surface catalysis.

Predicting Spectroscopic Signatures: Calculating NMR, IR, and Raman spectra from first principles to aid in the interpretation of experimental data for complex hybrid materials.

Screening Potential Dopants: Computationally screening various dopants to predict their effect on electronic conductivity, ionic mobility, and structural stability.

The combination of these advanced experimental and theoretical tools will provide a comprehensive, atom-level understanding of the structure-property relationships in this compound and its derivatives.

Exploration of Novel Hybrid Materials and Complex Architectures

The true potential of iron(III) fluoride will be unlocked through its incorporation into novel hybrid materials and complex, multi-component architectures. This compound often serves as a key precursor in these syntheses. For example, its controlled thermal decomposition can yield phases like FeF₃·0.33H₂O, which possesses a hexagonal-tungsten-bronze (HTB) structure with tunnels that are advantageous for ion transport in batteries. osti.govresearchgate.net

More sophisticated architectures are also being explored:

Yolk-Shell Structures: A yolk-shell design featuring an FeF₃ core within a fluorine-doped carbon shell has been shown to mitigate interfacial side reactions and accommodate volume expansion in all-solid-state batteries. researcher.life

Surface Coatings: Applying functional coatings, such as a LiF@C layer, can enhance electronic conductivity and compensate for LiF loss during cycling, improving capacity and stability. nih.gov

Organically Templated Hybrids: Using organic molecules like piperazine (B1678402) as structure-directing agents has led to the synthesis of the first layered hybrid iron fluorides, such as (H₂pipz)₃Fe₄F₁₈·2H₂O and (H₂pipz)₂Fe₃F₁₃·H₂O. mdpi.com These materials feature novel two-dimensional sheets of linked FeF₆ octahedra and open up a vast new area of hybrid inorganic-organic fluoride chemistry. mdpi.com

Future research should explore a wider range of organic templates and synthetic conditions to create a diverse family of hybrid iron fluorides with tunable dimensionality, porosity, and functionality for applications ranging from gas separation to low-dimensional magnetism. mdpi.com

Unraveling Fundamental Mechanistic Pathways in Catalysis and Electrochemistry

A fundamental understanding of reaction mechanisms is essential for optimizing the performance of iron(III) fluoride-based systems in both catalysis and electrochemistry.

In Catalysis: Iron(III) fluoride's utility stems from its character as a stable, reusable, and effective Lewis acid catalyst. chemimpex.comresearchgate.net It has been successfully used to catalyze various organic reactions, including the formation of dithioacetals from carbonyl compounds and cross-coupling reactions between aryl chlorides and Grignard reagents. researchgate.netorganic-chemistry.org Mechanistic studies suggest that for certain cross-coupling reactions, the pathway involves a two-electron process rather than a radical mechanism. organic-chemistry.org Future research should employ a combination of kinetic studies, in-situ spectroscopy, and computational modeling to elucidate the precise role of the iron center, the nature of the active catalytic species, and the reaction intermediates for a broader range of organic transformations.

In Electrochemistry: The primary electrochemical application is as a high-capacity conversion cathode material for lithium-ion and sodium-ion batteries. samaterials.comnih.gov The mechanism is based on the reversible conversion of FeF₃ to metallic iron (Fe⁰) and lithium fluoride (LiF), a process involving a three-electron transfer that offers a very high theoretical capacity of 712 mAh g⁻¹. kyoto-u.ac.jp

Table 2: Electrochemical Reaction Steps of FeF₃ in a Lithium-Ion Battery

Reaction Step Voltage Range (vs. Li/Li⁺) Process Description Theoretical Capacity (mAh g⁻¹)
Insertion 4.5–2.5 V Two-phase reaction to Li₀.₅FeF₃, then single-phase to LiFeF₃ 237 (1e⁻ transfer)
Conversion Below ~2.5 V to 1.5 V Conversion of LiFeF₃ to Fe metal and LiF 475 (2e⁻ transfer)

Data based on electrochemical studies of the FeF₃ cathode. kyoto-u.ac.jp

Despite its high theoretical capacity, practical applications are hindered by poor conductivity and the reversibility of the conversion reaction. nih.govkyoto-u.ac.jp Future research must focus on unraveling the complex mechanistic pathways of this conversion. Key questions to be addressed include:

What are the structures of the intermediate phases (e.g., Li₀.₅FeF₃, LiFeF₃) formed during discharge and charge? kyoto-u.ac.jp

How does the morphology of the Fe and LiF nanodomains evolve during cycling, and how does this impact kinetics and reversibility?

What is the precise mechanism of active material dissolution into the electrolyte, and how can advanced electrolyte formulations or surface coatings prevent it? researchgate.net

By answering these fundamental questions, researchers can design next-generation iron fluoride cathodes with improved energy density, rate capability, and cycle life, bringing this promising material closer to commercial viability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity Iron(III) fluoride trihydrate (FeF₃·3H₂O) in laboratory settings?

  • Methodological Answer : The synthesis typically involves controlled precipitation from aqueous solutions of iron(III) salts (e.g., FeCl₃) and hydrofluoric acid (HF). Key parameters include maintaining a stoichiometric Fe:F molar ratio (~1:3) and pH control (acidic conditions) to avoid hydrolysis to iron oxyfluorides. Post-synthesis, vacuum filtration and drying at 40–60°C yield light yellow crystalline powder . For purity >97%, recrystallization from dilute HF solutions is recommended to minimize hydrate variability .

Q. What are the critical physical and chemical properties of FeF₃·3H₂O relevant to experimental design?

  • Methodological Answer :

  • Molecular Weight : 166.89 g/mol
  • Density : 2.3 g/cm³
  • Melting Point : Decomposes at ~1000°C (anhydrous form) .
  • Solubility : Sparingly soluble in water (~1.2 g/100 mL at 25°C) and insoluble in alcohols or ethers .
  • Hydrate Stability : Hygroscopic; store in desiccators to prevent dehydration/hydration phase shifts .

Q. How should researchers handle FeF₃·3H₂O to mitigate safety risks?

  • Methodological Answer :

  • Hazards : Corrosive (Skin/Eye Irritant, Category 1B; H314, H332). Use PPE (gloves, goggles, fume hood) .
  • Neutralization : Spills require immediate treatment with calcium carbonate or lime to bind fluoride ions .
  • Waste Disposal : Complex with Ca²⁺ or Al³⁺ to precipitate fluoride before disposal .

Advanced Research Questions

Q. How do crystallization conditions influence the morphology and defect structure of FeF₃·3H₂O crystals?

  • Methodological Answer : Crystal growth kinetics depend on supersaturation, temperature, and solvent composition. For anisotropic growth (e.g., needle-like crystals), use slow evaporation from HF-rich solutions at 25–40°C. Screw dislocation-driven growth, observed in similar metal fluorides, can be analyzed via atomic force microscopy (AFM) or X-ray topography .

Q. What spectroscopic techniques are most effective for characterizing FeF₃·3H₂O coordination geometry and hydration states?

  • Methodological Answer :

  • FTIR : Identify ν(F–Fe) stretching modes at 400–500 cm⁻¹ and hydrate O–H vibrations at 3200–3600 cm⁻¹ .
  • XANES/EXAFS : Probe local Fe³⁺ coordination (e.g., octahedral vs. distorted geometries) and F/ligand bonding distances .
  • Thermogravimetric Analysis (TGA) : Quantify hydrate loss steps (e.g., 3H₂O at 100–150°C) and anhydrous FeF₃ stability .

Q. What role does FeF₃·3H₂O play in fluorination catalysis, and how does its reactivity compare to other iron(III) salts?

  • Methodological Answer : FeF₃·3H₂O acts as a mild Lewis acid in C–H fluorination reactions, leveraging its F⁻ release under acidic conditions. Unlike FeCl₃, it avoids chloride interference in halogen-exchange protocols. Mechanistic studies (e.g., Mn-porphyrin fluorination systems) suggest FeF₃·3H₂O stabilizes high-valent metal-fluoride intermediates .

Q. How can researchers resolve contradictions in reported solubility data for FeF₃·3H₂O across different solvents?

  • Methodological Answer : Discrepancies arise from hydrate vs. anhydrous form confusion and pH-dependent hydrolysis. Standardize solubility measurements using Karl Fischer titration for water content and ICP-OES for Fe³⁺ concentration. For non-aqueous solvents, use glovebox techniques to exclude moisture .

Q. What strategies minimize decomposition of FeF₃·3H₂O during high-temperature applications (e.g., solid-state synthesis)?

  • Methodological Answer : Dehydration above 150°C forms anhydrous FeF₃, which decomposes to FeOF at >400°C. To stabilize FeF₃, use inert atmospheres (Ar/N₂) and rapid thermal annealing. Pair with differential scanning calorimetry (DSC) to map phase transitions and optimize heating rates .

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